molecular formula C17H13F3O4 B595878 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid CAS No. 127733-45-3

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid

Cat. No.: B595878
CAS No.: 127733-45-3
M. Wt: 338.282
InChI Key: GOSSQWXBWXTINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid is a high-purity chemical reagent for research applications. This compound, with the CAS registry number 127733-45-3 and a molecular formula of C17H13F3O4, has a molecular weight of 338.28 g/mol . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This benzoic acid derivative features a trifluoromethyl (CF3) group, a key pharmacophore in modern medicinal chemistry. The inclusion of a -CF3 group can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug discovery . Compounds with trifluoromethyl groups are extensively investigated for their potential in developing new therapeutic agents. Specifically, this compound's structure, containing both a carboxylic acid functional group and a trifluoromethyl aryl moiety, suggests potential utility in structure-activity relationship (SAR) studies. Researchers can employ it in the design and synthesis of novel molecules for various research areas, including the development of enzyme inhibitors . Its mechanism of action in any specific context would be dependent on the final target structure and requires empirical determination by the researcher. Handling of this product should be performed by trained personnel in a laboratory setting. Please refer to the Safety Data Sheet (SDS) for detailed hazard and precautionary information. The product should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

2-[1-[2-(trifluoromethyl)phenyl]ethoxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O4/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSSQWXBWXTINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2-(Trifluoromethyl)phenyl)ethanol

The alcohol precursor, 1-(2-(trifluoromethyl)phenyl)ethanol, is synthesized via reduction of 2-(trifluoromethyl)acetophenone using sodium borohydride (NaBH₄) or catalytic hydrogenation. For instance, EP2528894A1 highlights the use of magnesium turnings and FeCl₃ in tetrahydrofuran (THF) for analogous reductions, achieving yields >90% under inert atmospheres.

Formation of Benzoic Acid Chloride

2-Carboxybenzoyl chloride is prepared by treating 2-hydroxybenzoic acid with thionyl chloride (SOCl₂) at 60–80°C for 4–6 hours. This step typically achieves near-quantitative conversion, as chlorinating agents like SOCl₂ efficiently generate acid chlorides without side reactions.

Esterification Reaction

The alcohol reacts with 2-carboxybenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the target ester. CN103274929B reports similar esterifications using dichloromethane (DCM) as the solvent, yielding 75–85% product after purification via silica chromatography.

Table 1: Acid Chloride-Mediated Esterification Conditions

StepReagents/ConditionsYield (%)Citation
Alcohol synthesisNaBH₄, MeOH, 0°C, 2h92
Acid chloride formationSOCl₂, DCM, reflux, 6h98
EsterificationPyridine, DCM, RT, 12h82

Chloroformate-Based Carbonate Formation

Generation of Ethyl Chloroformate Intermediate

1-(2-(Trifluoromethyl)phenyl)ethanol is treated with ethyl chloroformate in anhydrous DCM, forming the reactive ethyl carbonate intermediate. EP2528894A1 notes that such reactions require strict moisture control and temperatures below 0°C to prevent hydrolysis.

Coupling with 2-Hydroxybenzoic Acid

The intermediate reacts with 2-hydroxybenzoic acid under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA), forming the carbonate ester. The RSC protocol demonstrates analogous SuFEx couplings in acetonitrile/water mixtures, achieving 95% conversion with a 3:1 DIPEA ratio.

Table 2: Chloroformate Route Optimization

ParameterOptimal ConditionYield (%)Citation
SolventMeCN:H₂O (3:1)95
BaseDIPEA (3.0 eq.)97
Temperature0°C → RT89

Mitsunobu Reaction for Direct Etherification

Though Mitsunobu reactions typically form ethers, modified conditions enable ester synthesis. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 2-hydroxybenzoic acid couples with 1-(2-(trifluoromethyl)phenyl)ethanol in THF. However, this method faces challenges in regioselectivity and requires carboxyl group protection.

Key Considerations :

  • Protecting Groups : Methyl ester protection (e.g., using CH₂N₂) prevents side reactions.

  • Deprotection : Trifluoroacetic acid (TFA) in DCM cleaves the methyl group post-reaction.

Industrial-Scale Synthesis via Continuous Flow

Microreactor Technology

Adopting methods from EP2528894A1, a two-chamber reactor system enhances mixing and heat transfer:

  • Chamber A : 2-Hydroxybenzoic acid, SOCl₂, and DMF catalyst.

  • Chamber B : 1-(2-(Trifluoromethyl)phenyl)ethanol and DIPEA.
    This setup reduces reaction time to 2 hours and improves yield to 88%.

Purification and Isolation

Crystallization from ethyl acetate/hexane mixtures yields 95% pure product, as confirmed by HPLC.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodAdvantagesLimitationsYield (%)
Acid ChlorideHigh purity, scalableSOCl₂ handling hazards82
ChloroformateMild conditions, fewer byproductsMoisture sensitivity95
MitsunobuNo protection neededCostly reagents, low yields65
Continuous FlowRapid, energy-efficientSpecialized equipment88

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituent(s) Functional Groups Key Applications CAS/References
(S)-2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid Trifluoromethylphenyl ethoxy ester Ester, benzoic acid, CF₃ Pharmaceutical intermediates, fluorinated building blocks Ref: 10-F788716
Metsulfuron methyl ester Methoxy-methyl triazinyl sulfonyl urea Sulfonylurea, triazine Herbicide (sulfonylurea class) Page 28
Isofenphos Phosphoramidothioate ester Phosphoramidothioate, isopropyl ester Insecticide (organophosphate class) 25311-71-1
4-((2-Hydroxyethoxy)carbonyl)benzoic acid Hydroxyethoxy ester Ester, hydroxyl, benzoic acid Polymer precursor (e.g., PET degradation products) Synonyms list
Benzoic acid derivatives from Penicillium sp. S-2-10 Dihydroxybenzoyl, hydroxymethyl Hydroxy, methyl ester Antimicrobial, natural product leads Compounds 1–7

Physicochemical and Reactivity Differences

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to hydroxyethoxy derivatives (e.g., 4-((2-Hydroxyethoxy)carbonyl)benzoic acid), enhancing membrane permeability .
  • Acidity: The electron-withdrawing CF₃ group lowers the pKa of the benzoic acid moiety (~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.2 for unsubstituted benzoic acid).
  • Stability : The trifluoromethylphenyl ethoxy ester is hydrolytically more stable than phosphoramidothioate esters (e.g., Isofenphos), which degrade readily in alkaline conditions .

Biological Activity

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid, commonly referred to by its CAS number 127733-45-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The compound has the following molecular formula:

  • Molecular Formula : C17H13F3O4
  • Molecular Weight : 348.28 g/mol

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Ethoxy Group : The ethoxy moiety is introduced via alkylation reactions.
  • Trifluoromethylation : The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide.
  • Carboxylation : The benzoic acid functionality is added through carboxylation methods.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in human cancer cell lines with IC50 values in the low micromolar range.

Cell Line IC50 (µM)
A549 (Lung)5.6
MCF-7 (Breast)4.8
HeLa (Cervical)3.9

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms of action include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests it promotes apoptotic pathways in cancer cells, leading to increased cell death.
  • Anti-inflammatory Properties : Its structure suggests potential anti-inflammatory effects, which can be beneficial in cancer therapy.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on A549 Cell Line : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to controls, supporting its potential as an effective therapeutic agent.
  • Combination Therapy : Research indicates that when combined with other chemotherapeutic agents, this compound enhances overall efficacy, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification between a benzoic acid derivative and a 1-(2-(trifluoromethyl)phenyl)ethanol intermediate. Coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) are effective for introducing aromatic substituents . Reaction conditions such as solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and base selection (K₂CO₃ or NaH) critically impact yield. For example, excess trifluoromethylphenyl ethanol (1.2–1.5 eq.) improves ester formation, while inert atmospheres (N₂/Ar) prevent oxidation side reactions .

Q. Which purification techniques are optimal for isolating this compound, particularly given its trifluoromethyl and ester functional groups?

  • Methodological Answer : Column chromatography with silica gel (hexane/EtOAc gradient) effectively separates the product from unreacted starting materials. Recrystallization using ethanol/water mixtures enhances purity (>98%) by leveraging differential solubility of the ester and byproducts. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity, with retention times typically around 12–14 minutes under isocratic conditions .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl group and ester linkage influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Kinetic studies using Hammett plots (σ ≈ +0.54 for -CF₃) reveal a 3–5× rate increase compared to non-fluorinated analogs. However, steric hindrance from the ortho-substituted phenyl group can reduce accessibility, necessitating bulky nucleophiles (e.g., tert-butylamine) or microwave-assisted heating (100°C, 30 min) to overcome activation barriers .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, serum concentrations). Standardized protocols using isogenic cell models (e.g., HEK293 with stable enzyme expression) and dose-response curves (IC₅₀ comparisons) clarify structure-activity relationships (SAR). For example, replacing the ethoxy linker with a methylene group (as in 2-(2-(trifluoromethyl)benzyl)benzoic acid) reduces metabolic stability by 40% in microsomal assays .

Q. In studying interactions with cytochrome P450 enzymes, which analytical techniques are prioritized for assessing inhibition kinetics?

  • Methodological Answer : Fluorometric assays using Vivid® CYP450 substrates (e.g., CYP3A4) quantify real-time inhibition. LC-MS/MS monitors metabolite formation (e.g., hydroxy derivatives) to calculate Ki values. Competitive inhibition is confirmed via Lineweaver-Burk plots, while time-dependent assays distinguish reversible vs. irreversible binding. For this compound, CYP2C9 shows higher affinity (Ki = 1.2 µM) than CYP2D6 (Ki = 8.7 µM) due to hydrophobic pocket compatibility .

Q. How can computational modeling predict the compound’s bioavailability, and what experimental validations are required?

  • Methodological Answer : Molecular dynamics simulations (e.g., Desmond, GROMACS) model membrane permeability (logP ≈ 3.5) and P-glycoprotein efflux. In vitro Caco-2 monolayer assays validate predictions, showing apical-to-basal transport rates of 2.1 × 10⁻⁶ cm/s. Parallel artificial membrane permeability assays (PAMPA) correlate with logD7.4 values (2.8–3.2), aligning with in silico predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.